molecular formula C14H13NO4 B6363912 3-(3,4-Dimethoxyphenyl)picolinic acid CAS No. 1225820-51-8

3-(3,4-Dimethoxyphenyl)picolinic acid

Cat. No.: B6363912
CAS No.: 1225820-51-8
M. Wt: 259.26 g/mol
InChI Key: NGZCTXRCKCIJRI-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)picolinic acid: is an organic compound with the molecular formula C14H13NO4 It is a derivative of picolinic acid, where the phenyl ring is substituted with two methoxy groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethoxyphenyl)picolinic acid can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with picolinic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as condensation, cyclization, and oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Dimethoxyphenyl)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison: 3-(3,4-Dimethoxyphenyl)picolinic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-11-6-5-9(8-12(11)19-2)10-4-3-7-15-13(10)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZCTXRCKCIJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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